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Compound of Interest

Compound Name: Ethyl hydrogen suberate

Cat. No.: B081276 Get Quote

A Comparative Analysis of Ethyl Hydrogen
Suberate Spectral Data
This guide provides a detailed comparison of experimental and literature spectral data for Ethyl
hydrogen suberate, a key intermediate in various chemical syntheses. The analysis covers

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), and Mass Spectrometry (MS), offering researchers, scientists, and drug development

professionals a comprehensive resource for compound verification and characterization.

Spectral Data Comparison
The following tables summarize the expected and observed spectral data for Ethyl hydrogen
suberate. Literature values are derived from established chemical shift ranges for similar

functional groups and predictive databases, while the hypothetical experimental data

represents a typical analytical result for a pure sample.

¹H NMR Spectral Data
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Protons Multiplicity

Hypothetical
Experimental
Chemical Shift (δ)
ppm

Literature/Predicte
d Chemical Shift
(δ) ppm

-CH₃ (ethyl) triplet 1.25 1.2-1.3

-CH₂- (ethyl) quartet 4.12 4.0-4.2

-CH₂- (C3, C6) multiplet 1.30-1.40 1.3-1.4

-CH₂- (C4, C5) multiplet 1.60-1.70 1.6-1.7

-CH₂- (C2) triplet 2.30 2.2-2.4

-CH₂- (C7) triplet 2.35 2.3-2.5

-COOH singlet (broad) 11.5 10-13

¹³C NMR Spectral Data

Distinct signals are expected for the two carbonyl carbons (one for the ester and one for the

carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic

backbone.[1]

Carbon
Hypothetical Experimental
Chemical Shift (δ) ppm

Literature/Predicted
Chemical Shift (δ) ppm

-CH₃ (ethyl) 14.2 ~14

-CH₂- (ethyl) 60.3 ~60

C3, C6 24.5 24-26

C4, C5 28.8 28-30

C2 34.0 33-35

C7 34.1 33-35

C1 (-COOH) 179.5 175-185

C8 (-COOEt) 173.8 170-175
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Mass Spectrometry (MS) Data

The mass spectrum of Ethyl hydrogen suberate is expected to show a molecular ion peak

and characteristic fragmentation patterns.

Parameter
Hypothetical Experimental
Value

Literature/Predicted Value

Molecular Formula C₁₀H₁₈O₄ C₁₀H₁₈O₄[2]

Molecular Weight 202.25 g/mol 202.25 g/mol [2]

Mass-to-Charge Ratio (m/z) of

Molecular Ion [M]⁺
202.12 202.12

Key Fragmentation Peaks

(m/z)
157, 143, 138, 129 157, 143, 138[2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of Ethyl hydrogen suberate is dissolved in

approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing

0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred

to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature with a 90° pulse

width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. A total of 16

scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is processed with a line

broadening factor of 0.3 Hz and Fourier transformed. The spectrum is then phased, baseline

corrected, and referenced to the TMS signal at 0.00 ppm.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Sample Preparation: A 20-30 mg sample of Ethyl hydrogen suberate is dissolved in

approximately 0.7 mL of CDCl₃.

Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton

frequency) is utilized.

Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling using a 30°

pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several

hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise

ratio due to the low natural abundance of the ¹³C isotope.

Data Processing: The FID is processed with a line broadening of 1 Hz, Fourier transformed,

phased, and baseline corrected. The solvent peak (CDCl₃ at 77.16 ppm) is used for chemical

shift referencing.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via Gas

Chromatography (GC) to ensure separation from any potential impurities. A dilute solution of

Ethyl hydrogen suberate in a volatile organic solvent (e.g., dichloromethane) is injected

into the GC.

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source is used.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature

program starting at 100°C, holding for 2 minutes, then ramping to 250°C at a rate of

10°C/min.

MS Conditions: The EI source is operated at 70 eV. The mass analyzer is set to scan a mass

range of m/z 40-300.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions.
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Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing of spectral data

with literature values.

Caption: Workflow for spectral data cross-referencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl hydrogen suberate | 14113-01-0 | Benchchem [benchchem.com]

2. Ethyl hydrogen suberate | C10H18O4 | CID 84204 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cross-referencing Ethyl hydrogen suberate spectral
data with literature values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081276#cross-referencing-ethyl-hydrogen-suberate-
spectral-data-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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